

Application Notes and Protocols for Recombinant Crescentin Expression

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Compound of Interest

Compound Name: *CRES protein*

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Introduction

Crescentin (CreS) is a bacterial cytoskeletal protein found in *Caulobacter crescentus*, where it plays a pivotal role in establishing and maintaining the bacterium's characteristic crescent shape.^{[1][2]} As a homolog of eukaryotic intermediate filament (IF) proteins, crescentin shares a similar tripartite domain architecture, including a central coiled-coil rod domain flanked by head and tail domains.^{[1][2]} The study of recombinant crescentin provides a valuable model system for understanding the assembly and function of IF-like proteins. These application notes provide detailed protocols for the expression of recombinant crescentin in *Escherichia coli*, its subsequent purification, and methods for its characterization.

Data Presentation

Table 1: Expected Yield of Recombinant Crescentin from *E. coli* Shake Flask Cultures

Expression System	Vector	Host Strain	Induction Conditions	Typical Yield (mg/L)	Reference
IPTG-inducible	pET29a	BL21(DE3)	0.5 - 1 mM IPTG, 37°C, 3-4 hours	10 - 50	General estimate for recombinant proteins in E. coli
IPTG-inducible	pET series	BL21(DE3)	Optimized conditions (e.g., lower temperature, autoinduction media)	50 - 200+	General estimate for optimized recombinant protein expression in E. coli

Note: The yields of recombinant crescentin can vary significantly depending on the specific construct, expression conditions, and purification strategy.

Experimental Protocols

Protocol 1: Cloning of creS into an Expression Vector

This protocol describes the cloning of the *Caulobacter crescentus* *creS* gene into a pET-based expression vector for subsequent expression in *E. coli*.

Materials:

- *Caulobacter crescentus* genomic DNA
- pET29a expression vector
- Restriction enzymes (e.g., NdeI and XbaI)
- T4 DNA Ligase and buffer
- High-fidelity DNA polymerase

- Primers for *creS* amplification (with appropriate restriction sites)
- DH5 α competent *E. coli* cells
- LB agar plates with kanamycin (50 μ g/mL)
- DNA purification kits (for PCR products and plasmids)

Procedure:

- **Primer Design:** Design forward and reverse primers to amplify the full-length *creS* coding sequence. Incorporate NdeI and XhoI restriction sites at the 5' ends of the forward and reverse primers, respectively.
- **PCR Amplification:** Perform PCR using high-fidelity DNA polymerase and *C. crescentus* genomic DNA as the template to amplify the *creS* gene.
- **Purification of PCR Product:** Purify the amplified *creS* fragment using a PCR purification kit.
- **Restriction Digest:** Digest both the purified PCR product and the pET29a vector with NdeI and XhoI restriction enzymes.
- **Ligation:** Ligate the digested *creS* fragment into the digested pET29a vector using T4 DNA Ligase.
- **Transformation:** Transform the ligation mixture into competent DH5 α *E. coli* cells.
- **Selection:** Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
- **Verification:** Screen individual colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the presence and correct orientation of the *creS* insert. Sequence the final construct to verify the integrity of the *creS* gene.

Protocol 2: Expression of Recombinant Crescentin in *E. coli*

This protocol details the expression of both untagged and His-tagged crescentin in the *E. coli* BL21(DE3) strain.

Materials:

- *E. coli* BL21(DE3) cells harboring the pET29a-creS plasmid
- Luria-Bertani (LB) medium
- Kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

- Starter Culture: Inoculate a single colony of *E. coli* BL21(DE3) containing the pET29a-creS plasmid into 10 mL of LB medium with kanamycin. Incubate overnight at 37°C with shaking (200-250 rpm).
- Large-Scale Culture: Inoculate 1 L of LB medium containing kanamycin with the overnight starter culture (1:100 dilution).
- Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Expression: Continue to incubate the culture for 3-4 hours at 37°C. For potentially improved solubility, the induction can be performed at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16 hours to overnight).
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Purification of Untagged Recombinant Crescentin

This protocol is adapted from general methods for purifying untagged proteins and involves cell lysis under denaturing conditions followed by ion-exchange chromatography.

Materials:

- Frozen *E. coli* cell pellet from Protocol 2
- Lysis Buffer (Denaturing): 25 mM Sodium Acetate pH 4.5, 8 M Urea
- Ion-Exchange Chromatography Buffers:
 - Binding Buffer (Low Salt): 25 mM Tris-HCl pH 8.0, 1 mM DTT
 - Elution Buffer (High Salt): 25 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT
- Anion exchange column (e.g., Q-Sepharose)
- Dialysis tubing (10 kDa MWCO)
- Bradford protein assay reagent
- SDS-PAGE materials

Procedure:

- Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer. Stir at room temperature for 1-2 hours to ensure complete lysis and denaturation of proteins.
- Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at room temperature to pellet cell debris.
- Dialysis: Transfer the supernatant to dialysis tubing and dialyze against Binding Buffer overnight at 4°C with at least two buffer changes to remove urea and allow for protein refolding.
- Centrifugation: After dialysis, centrifuge the sample at 12,000 x g for 20 minutes at 4°C to remove any precipitated protein.

- Ion-Exchange Chromatography:
 - Equilibrate the anion exchange column with Binding Buffer.
 - Load the clarified, dialyzed protein sample onto the column.
 - Wash the column with Binding Buffer until the A280 reading returns to baseline.
 - Elute the bound crescentin using a linear gradient of 0-100% Elution Buffer.
- Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified crescentin.
- Pooling and Concentration: Pool the fractions containing pure crescentin and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).
- Storage: Store the purified protein at -80°C.

Protocol 4: Purification of His-tagged Recombinant Crescentin

This protocol describes the purification of N- or C-terminally His-tagged crescentin using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

- Frozen E. coli cell pellet from Protocol 2
- Lysis Buffer (Native): 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, Protease Inhibitor Cocktail
- Wash Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 20 mM Imidazole
- Elution Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 250 mM Imidazole
- Ni-NTA Agarose resin
- Bradford protein assay reagent

- SDS-PAGE materials

Procedure:

- Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
- Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
- Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
- Binding: Add the clarified supernatant to the equilibrated Ni-NTA agarose resin and incubate with gentle agitation for 1 hour at 4°C.
- Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins. Repeat the wash step three times.
- Elution: Elute the His-tagged crescentin from the resin using Elution Buffer.
- Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
- Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., PBS) to remove imidazole and store at -80°C.

Protocol 5: In Vitro Crescentin Filament Assembly Assay (Pelleting Assay)

This assay quantitatively assesses the polymerization of crescentin into filaments by differential centrifugation.

Materials:

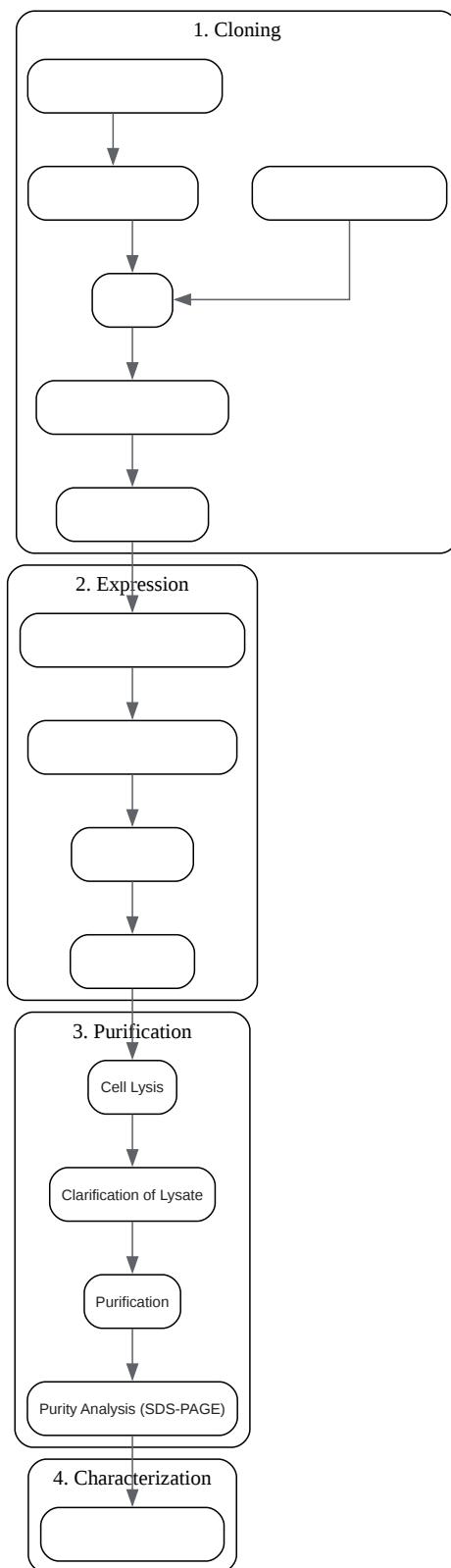
- Purified recombinant crescentin
- Assembly Buffer: 50 mM MES pH 6.5, 100 mM KCl
- High pH Buffer: 50 mM Tris-HCl pH 8.5

- Ultracentrifuge and appropriate tubes

Procedure:

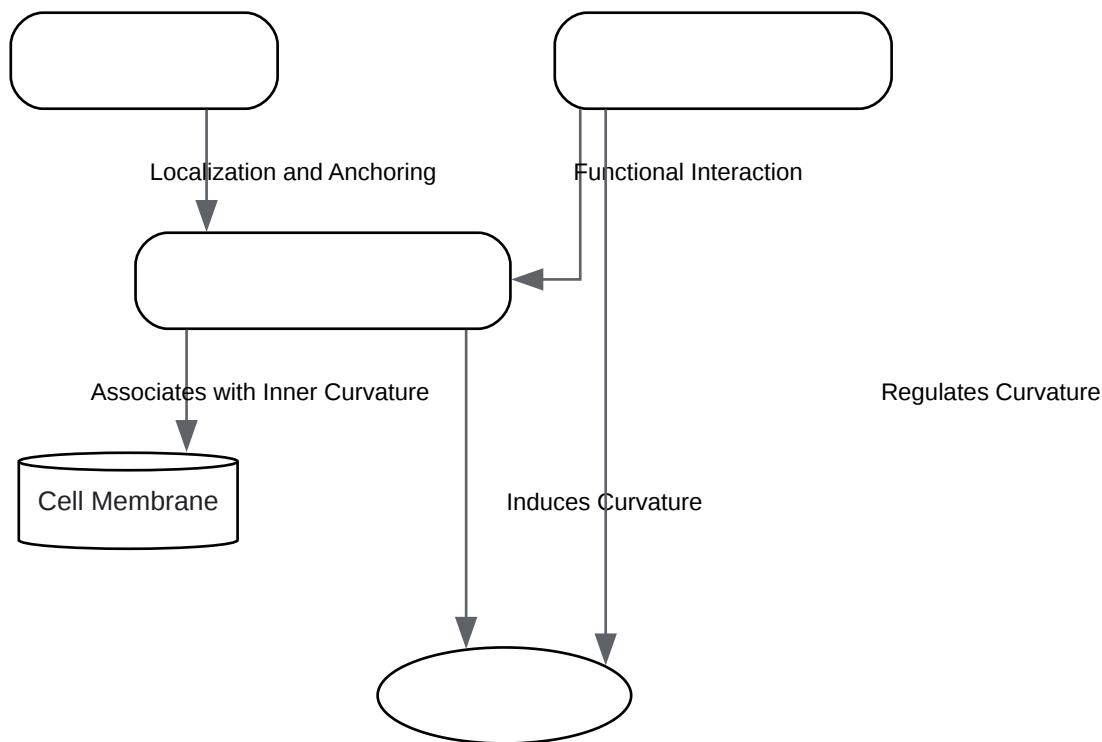
- Preparation: Prepare solutions of purified crescentin at the desired concentration (e.g., 0.5 mg/mL) in High pH Buffer (where it is expected to be soluble and monomeric).
- Initiation of Assembly: To initiate filament assembly, dialyze the crescentin solution against Assembly Buffer or rapidly dilute it into Assembly Buffer.
- Incubation: Incubate the samples at room temperature for a defined period (e.g., 30 minutes) to allow for filament formation.
- Centrifugation: Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at room temperature. This will pellet the filamentous crescentin, leaving the soluble, monomeric protein in the supernatant.
- Analysis:
 - Carefully separate the supernatant from the pellet.
 - Resuspend the pellet in an equal volume of High pH Buffer.
 - Analyze equal volumes of the supernatant and the resuspended pellet by SDS-PAGE.
- Quantification: Quantify the amount of protein in the supernatant and pellet fractions by densitometry of the Coomassie-stained gel. The percentage of crescentin in the pellet represents the extent of filament formation.

Visualizations



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Caption: Experimental workflow for recombinant crescentin expression and characterization.



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Caption: Regulation of cell curvature by crescentin and associated proteins.

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